molecular formula C16H17NO2 B268004 N-(3-ethoxyphenyl)-4-methylbenzamide

N-(3-ethoxyphenyl)-4-methylbenzamide

Cat. No. B268004
M. Wt: 255.31 g/mol
InChI Key: AEZGLAHISXOXRH-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-4-methylbenzamide, also known as EPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPM is a member of the benzamide class of compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(3-ethoxyphenyl)-4-methylbenzamide is not fully understood, but it has been suggested that it may act through the modulation of various neurotransmitter systems, including the glutamatergic and cholinergic systems. N-(3-ethoxyphenyl)-4-methylbenzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. N-(3-ethoxyphenyl)-4-methylbenzamide has also been shown to decrease levels of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-ethoxyphenyl)-4-methylbenzamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or organisms. However, one limitation is that N-(3-ethoxyphenyl)-4-methylbenzamide is not very soluble in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on N-(3-ethoxyphenyl)-4-methylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-ethoxyphenyl)-4-methylbenzamide has also been suggested as a potential treatment for depression and anxiety disorders. Further studies are needed to fully understand the mechanisms of action of N-(3-ethoxyphenyl)-4-methylbenzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-ethoxyphenyl)-4-methylbenzamide involves the reaction of 3-ethoxyaniline with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(3-ethoxyphenyl)-4-methylbenzamide in its pure form.

Scientific Research Applications

N-(3-ethoxyphenyl)-4-methylbenzamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential as a neuroprotective agent, as it has been found to protect against neuronal damage caused by oxidative stress and excitotoxicity. N-(3-ethoxyphenyl)-4-methylbenzamide has also been studied for its potential to improve cognitive function and memory.

properties

Product Name

N-(3-ethoxyphenyl)-4-methylbenzamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-4-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-15-6-4-5-14(11-15)17-16(18)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

AEZGLAHISXOXRH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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